methyl 2-(1H-imidazol-5-yl)acetate
Overview
Description
Methyl 2-(1H-imidazol-5-yl)acetate is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known to be a potential neurotoxin .
Molecular Structure Analysis
The molecular structure of methyl 2-(1H-imidazol-5-yl)acetate includes an imidazole ring attached to a methyl acetate group . The InChI code for this compound is1S/C6H8N2O2/c1-10-6(9)2-5-3-7-4-8-5/h3-4H,2H2,1H3,(H,7,8)
. Chemical Reactions Analysis
While specific chemical reactions involving methyl 2-(1H-imidazol-5-yl)acetate are not detailed in the literature, imidazole compounds are known to participate in a variety of chemical reactions due to their amphoteric nature .Physical And Chemical Properties Analysis
Methyl 2-(1H-imidazol-5-yl)acetate is a yellow to brown liquid . Its molecular weight is 140.14 .Scientific Research Applications
Antibacterial Activity
Imidazole derivatives have been reported to show antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs.
Antimycobacterial Activity
Some imidazole derivatives have shown antimycobacterial activity . This suggests that they could be used in the treatment of diseases caused by mycobacteria, such as tuberculosis.
Anti-inflammatory Activity
Imidazole derivatives can exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of inflammatory conditions.
Antitumor Activity
Certain imidazole derivatives have demonstrated antitumor activity . This suggests that they could be used in the development of new cancer therapies.
Antidiabetic Activity
Some imidazole derivatives have shown antidiabetic activity . This indicates that they could be used in the treatment of diabetes.
Antioxidant Activity
Imidazole derivatives have been found to exhibit antioxidant activity . This means they could potentially be used to combat oxidative stress in the body.
Antiviral Activity
Certain imidazole derivatives have demonstrated antiviral properties . This suggests potential applications in the treatment of viral infections.
Anti-amoebic and Antihelmintic Activities
Imidazole derivatives have shown anti-amoebic and antihelmintic activities . This indicates potential uses in the treatment of parasitic infections.
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-(1H-imidazol-5-yl)acetate is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . Imidazole derivatives are known for their broad range of chemical and biological properties . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
properties
IUPAC Name |
methyl 2-(1H-imidazol-5-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6(9)2-5-3-7-4-8-5/h3-4H,2H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CURCXTFZSFUUQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20553063 | |
Record name | Methyl (1H-imidazol-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20553063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4200-46-8 | |
Record name | Methyl (1H-imidazol-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20553063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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